5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring attached to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable pyrrolidinone precursor. One common method involves the use of N-Boc-5-formylpyrazol-4-amines, which react with malononitrile and cyanoacetamide to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under nitrogen atmosphere at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12N4O |
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Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-7-1-2-8(13)11-7/h3-4,7H,1-2,5,9H2,(H,11,13) |
InChI Key |
SSJGNGFZYOIFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CN2C=C(C=N2)N |
Origin of Product |
United States |
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